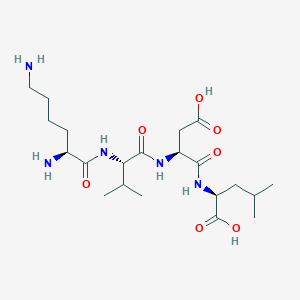

Lysyl-valyl-aspartyl-leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Bolenol se sintetiza mediante la modificación química de la 19-nortestosterona. El proceso implica la introducción de un grupo etilo en la posición 17α. Las condiciones de reacción generalmente requieren el uso de bases fuertes y catalizadores específicos para facilitar el proceso de alquilación.

Métodos de Producción Industrial:

Análisis De Reacciones Químicas

Tipos de Reacciones: Bolenol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Bolenol puede oxidarse para formar varios derivados oxidados.

Reducción: Puede reducirse para formar diferentes formas reducidas.

Sustitución: Bolenol puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos en condiciones controladas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que la reducción puede producir diferentes derivados de alcoholes.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Drug Delivery Systems

LVAL has been investigated for its potential in drug delivery systems, particularly due to its ability to enhance the bioavailability of therapeutic agents. Research indicates that peptides like LVAL can facilitate the transport of drugs across biological barriers, such as the blood-brain barrier (BBB), by utilizing amino acid transporters like LAT1 and LAT2. These transporters are crucial for delivering large neutral amino acids into cells, making LVAL a candidate for designing prodrugs that can efficiently cross the BBB .

1.2 Prodrug Development

The synthesis of LVAL-based prodrugs has shown promise in improving the pharmacokinetic properties of various drugs. For example, studies have demonstrated that LVAL derivatives can significantly enhance ocular bioavailability when applied topically. This is particularly relevant for drugs targeting eye conditions, where effective delivery to specific tissues is challenging . The affinity of LVAL for peptide transporters enhances the absorption and efficacy of these prodrugs.

Biotechnological Applications

2.1 Protein Engineering

In protein engineering, LVAL can be utilized to modify protein structures, enhancing their stability and functionality. The incorporation of LVAL into recombinant proteins can improve their solubility and resistance to proteolytic degradation, which is crucial for therapeutic proteins used in clinical settings.

2.2 Enzyme Inhibition Studies

LVAL has been studied as a substrate or inhibitor in enzymatic reactions involving tRNA synthetases. Its structural components allow researchers to explore mechanisms of amino acid discrimination and editing fidelity in enzymes like leucyl-tRNA synthetase (LeuRS). This research can lead to insights into the evolution of tRNA synthetases and their role in protein synthesis .

Molecular Biology Applications

3.1 Gene Expression Regulation

LVAL may play a role in regulating gene expression through its interactions with specific transcription factors or signaling pathways. By modifying cellular responses to growth factors or hormones, LVAL could potentially influence processes such as muscle development and regeneration.

3.2 Antiviral Research

Recent studies have explored the use of LVAL derivatives in antiviral therapies. The incorporation of LVAL into antiviral compounds has been shown to enhance their efficacy against viruses like HSV-1 by improving their affinity for viral targets . This application highlights the versatility of LVAL in developing novel therapeutic strategies.

Data Table: Summary of Research Findings on LVAL Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Pharmacology | Drug Delivery Systems | Enhanced BBB permeability via LAT transporters |

| Prodrug Development | Improved ocular bioavailability | |

| Biotechnology | Protein Engineering | Increased stability and solubility of proteins |

| Enzyme Inhibition Studies | Insights into amino acid editing mechanisms | |

| Molecular Biology | Gene Expression Regulation | Potential modulation of muscle growth pathways |

| Antiviral Research | Enhanced efficacy against HSV-1 |

Case Studies

Case Study 1: Ocular Drug Delivery

A study investigated the use of LVAL-based prodrugs for delivering antiviral agents to ocular tissues. Results indicated a two-fold increase in drug absorption compared to conventional formulations, demonstrating the effectiveness of LVAL in enhancing bioavailability .

Case Study 2: Amino Acid Transport Mechanisms

Research on the transport mechanisms involving LVAL showed that its derivatives exhibit high affinity for hPEPT1 transporter, suggesting their potential utility in designing targeted therapies for conditions requiring precise drug delivery .

Mecanismo De Acción

Bolenol ejerce sus efectos uniéndose a los receptores de andrógenos en el cuerpo. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética que promueven los efectos anabólicos (construcción muscular) y androgénicos (mejora de las características masculinas). Los objetivos moleculares incluyen varias proteínas involucradas en las vías de crecimiento y desarrollo muscular .

Compuestos Similares:

Bolandiol: Otro esteroide anabólico-androgénico sintético con propiedades similares.

Methandriol: Conocido por sus efectos anabólicos y utilizado en varios contextos terapéuticos.

Propetandrol: Un esteroide sintético con propiedades tanto anabólicas como androgénicas.

Penmesterol: Utilizado en terapia hormonal y tiene efectos anabólicos-androgénicos similares.

Unicidad de Bolenol: La unicidad de Bolenol radica en su estructura química específica, particularmente el grupo etilo en la posición 17α, que lo distingue de otros compuestos similares. Esta diferencia estructural puede influir en su afinidad de unión a los receptores de andrógenos y su actividad biológica general .

Comparación Con Compuestos Similares

Bolandiol: Another synthetic anabolic-androgenic steroid with similar properties.

Methandriol: Known for its anabolic effects and used in various therapeutic contexts.

Propetandrol: A synthetic steroid with both anabolic and androgenic properties.

Penmesterol: Used in hormone therapy and has similar anabolic-androgenic effects.

Uniqueness of Bolenol: Bolenol’s uniqueness lies in its specific chemical structure, particularly the ethyl group at the 17α position, which distinguishes it from other similar compounds. This structural difference may influence its binding affinity to androgen receptors and its overall biological activity .

Propiedades

Número CAS |

140681-91-0 |

|---|---|

Fórmula molecular |

C21H39N5O7 |

Peso molecular |

473.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1 |

Clave InChI |

SADYNMDJGAWAEW-JKQORVJESA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Key on ui other cas no. |

140681-91-0 |

Secuencia |

KVDL |

Sinónimos |

KVDL Lys-Val-Asp-Leu lysyl-valyl-aspartyl-leucine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.